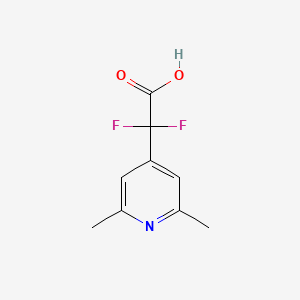

2-(2,6-Dimethylpyridin-4-yl)-2,2-difluoroacetic acid

説明

2-(2,6-Dimethylpyridin-4-yl)-2,2-difluoroacetic acid is a fluorinated acetic acid derivative featuring a 2,6-dimethylpyridin-4-yl substituent. Its molecular formula is C₉H₉F₂NO₂, with a molecular weight of 201.18 g/mol (calculated). The compound combines the electron-withdrawing effects of fluorine atoms with the aromatic and weakly basic properties of the pyridine ring. This structural duality makes it valuable in pharmaceutical and agrochemical research, particularly as an intermediate for drug synthesis or a ligand in coordination chemistry.

特性

分子式 |

C9H9F2NO2 |

|---|---|

分子量 |

201.17 g/mol |

IUPAC名 |

2-(2,6-dimethylpyridin-4-yl)-2,2-difluoroacetic acid |

InChI |

InChI=1S/C9H9F2NO2/c1-5-3-7(4-6(2)12-5)9(10,11)8(13)14/h3-4H,1-2H3,(H,13,14) |

InChIキー |

XYGMLKISMATUDP-UHFFFAOYSA-N |

正規SMILES |

CC1=CC(=CC(=N1)C)C(C(=O)O)(F)F |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dimethylpyridin-4-yl)-2,2-difluoroacetic acid can be achieved through several synthetic routes. One common method involves the halogen-metal exchange reaction followed by borylation. This process typically uses halopyridines as starting materials, which undergo halogen-metal exchange with lithium or magnesium reagents, followed by borylation using trialkylborates . Another approach involves the palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane .

Industrial Production Methods

Industrial production of 2-(2,6-Dimethylpyridin-4-yl)-2,2-difluoroacetic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

化学反応の分析

Types of Reactions

2-(2,6-Dimethylpyridin-4-yl)-2,2-difluoroacetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoroacetic acid moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce corresponding alcohols or amines.

科学的研究の応用

2-(2,6-Dimethylpyridin-4-yl)-2,2-difluoroacetic acid has several scientific research applications:

作用機序

The mechanism of action of 2-(2,6-Dimethylpyridin-4-yl)-2,2-difluoroacetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .

類似化合物との比較

Structural and Functional Group Analysis

Key Compounds for Comparison :

2-(2,6-Dichlorophenyl)-2,2-difluoroacetic acid

- Molecular Formula : C₈H₄Cl₂F₂O₂

- Molecular Weight : 247.02 g/mol

- Substituents : 2,6-Dichlorophenyl group

- Properties : Melting point 90–92°C; thermally stable at room temperature .

2-(2,6-Dimethylpyridin-4-yl)-2-fluoroacetic acid Molecular Formula: C₉H₁₀FNO₂ Molecular Weight: 183.18 g/mol Substituents: 2,6-Dimethylpyridin-4-yl group with a single fluorine atom .

Difluoroacetic Acid (Parent Compound)

- Molecular Formula : C₂H₂F₂O₂

- Molecular Weight : 96.03 g/mol

- Conformation : Dominant gauche conformation in gas phase; increased acidity (pKa ~1.3) due to fluorine’s electron-withdrawing effects .

Comparative Data Table :

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Melting Point (°C) | Key Applications |

|---|---|---|---|---|---|

| 2-(2,6-Dimethylpyridin-4-yl)-2,2-difluoroacetic acid | C₉H₉F₂NO₂ | 201.18 | 2,6-Dimethylpyridin-4-yl | Not reported | Pharmaceutical intermediates, ligand design |

| 2-(2,6-Dichlorophenyl)-2,2-difluoroacetic acid | C₈H₄Cl₂F₂O₂ | 247.02 | 2,6-Dichlorophenyl | 90–92 | Drug synthesis, agrochemicals |

| 2-(2,6-Dimethylpyridin-4-yl)-2-fluoroacetic acid | C₉H₁₀FNO₂ | 183.18 | 2,6-Dimethylpyridin-4-yl | Not reported | Research chemical, metabolic studies |

| Difluoroacetic acid | C₂H₂F₂O₂ | 96.03 | None (parent compound) | 35–37 | Solvent, precursor for fluorinated analogs |

Physicochemical Properties

- Acidity : The target compound’s acidity is enhanced by the two fluorine atoms (electron-withdrawing) and the pyridine ring’s nitrogen, which stabilizes the deprotonated form. It is expected to be more acidic than 2-(2,6-dichlorophenyl)-2,2-difluoroacetic acid, where chlorine’s electron-withdrawing effect is offset by its larger atomic size and lower electronegativity compared to fluorine .

- Solubility : The pyridine ring improves water solubility compared to phenyl or chlorophenyl analogs, which are more lipophilic. This property is critical for bioavailability in drug design .

- Thermal Stability : The dimethylpyridin-4-yl group likely enhances thermal stability compared to halogenated phenyl analogs due to aromatic resonance and steric protection from methyl groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。